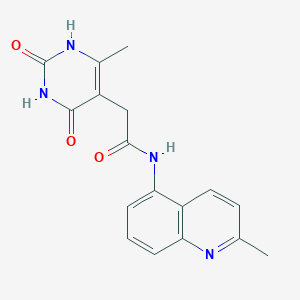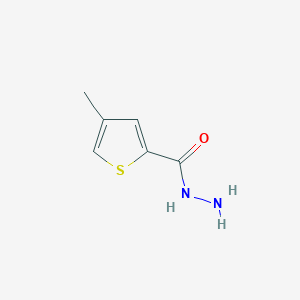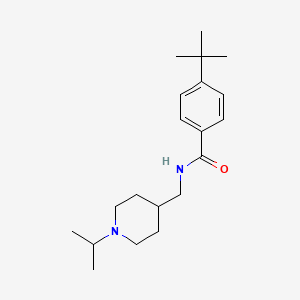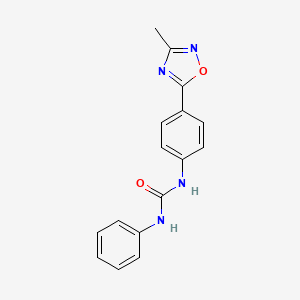![molecular formula C11H15NO2 B2846002 Methyl 2-[(Dimethylamino)methyl]benzoate CAS No. 27171-87-5](/img/structure/B2846002.png)
Methyl 2-[(Dimethylamino)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[(Dimethylamino)methyl]benzoate” is a chemical compound with the CAS Number: 27171-87-5 . It has a molecular weight of 193.25 . The compound is a light yellow to brown liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H15NO2 . The InChI Code is 1S/C11H15NO2/c1-12(2)8-9-6-4-5-7-10(9)11(13)14-3/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a light yellow to brown liquid . The compound has a boiling point of 131 °C/11.5 mmHg . Its flash point is 122 °C . The specific gravity at 20/20 is 1.10 , and the refractive index is 1.56 .Scientific Research Applications
Vapor Pressure and Phase Diagram Studies
Methyl 2-[(Dimethylamino)methyl]benzoate's vapor pressures and phase diagrams have been investigated, focusing on its condensed phase vapor pressures across different temperature ranges. This comprehensive study involved static method measurements and the Knudsen mass-loss effusion technique, leading to the determination of standard molar entropies, enthalpies of sublimation and vaporization at 298.15 K, and phase diagram representations. The research offered insights into the molecular behavior of this compound, especially in its crystalline phase, providing foundational knowledge for further applications (Almeida & Monte, 2011).
Synthesis and Spectroelectrochemical Characterization
The synthesis of a pyrrole derivative of this compound, also known as Methyl Red (MR), was achieved through a simple synthetic route. This compound was electropolymerised onto ITO/glass electrodes, leading to the formation of films with enhanced electrochromic properties. This research not only showcases the compound's potential in creating advanced materials but also its application in pH sensors due to its color variation properties in different pH levels (Almeida et al., 2017).
Fluorescence Properties in Cyclodextrin Complexes
The study of the fluorescence properties of this compound in cyclodextrin (CD) complexes reveals the compound's unique behavior under different conditions. The research highlights how the complexation with CDs leads to twisted intramolecular charge transfer (TICT) fluorescence, a phenomenon significantly different from its behavior in aqueous solution. This study opens avenues for using this compound in advanced optical materials and technologies (Matsushita et al., 2004).
Cage-Type Inclusion Complexes in Modified β-cyclodextrins
The interaction of this compound with modified β-cyclodextrins, specifically M-CD and HP-CD, was examined. This study showcases the compound's ability to form stable cage-type inclusion complexes, enhancing its water solubility, absorbance, and stability in various conditions. The research is significant for understanding the compound's potential in creating more stable and effective chemical formulations (Du et al., 2006).
Safety and Hazards
The safety data sheet for “Methyl 2-[(Dimethylamino)methyl]benzoate” indicates that it is a combustible material and containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .
Mechanism of Action
Mode of Action
The exact mode of action of Methyl 2-[(Dimethylamino)methyl]benzoate is currently unknown due to the lack of specific studies on this compound . It is often used as a solvent and is widely applied in organic synthesis reactions .
Result of Action
As a solvent and reagent in organic synthesis, it likely interacts with various compounds to facilitate chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of chemical reactions it is involved in .
properties
IUPAC Name |
methyl 2-[(dimethylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-6-4-5-7-10(9)11(13)14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSESFGWHSGKBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)



![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)
![2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2845933.png)



![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2845939.png)

